molecular formula C17H14FNO2S2 B2859997 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide CAS No. 2097864-25-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide

Cat. No.: B2859997
CAS No.: 2097864-25-8
M. Wt: 347.42
InChI Key: VILXWKXNGQWMDE-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide is a synthetic organic compound of significant interest in materials science research. Its molecular structure integrates a bithiophene unit , a well-characterized building block in conjugated systems known for its electronic properties . The strategic incorporation of a fluorine atom on the benzamide ring is a common design strategy in molecular engineering, as fluorination is known to enhance intermolecular interactions through improved π-π stacking, deepen the HOMO energy level, and increase the planarity of the molecular backbone . These modifications can lead to improved performance in organic electronic devices , such as polymer solar cells, where analogous fluorinated polymers have demonstrated enhanced power conversion efficiencies . Beyond electronics, this compound's specific structure suggests potential as a candidate for application in corrosion inhibition studies . Research on structurally similar bithiophene-fluorobenzamidine derivatives has shown them to be highly effective corrosion inhibitors for carbon steel in acidic environments, functioning by adsorbing onto the metal surface and blocking active sites . The presence of heteroatoms (sulfur, nitrogen, oxygen, and fluorine) in its structure supports this potential application, as these atoms facilitate strong adsorption onto metallic surfaces . Researchers can leverage this compound as a versatile scaffold for developing new organic semiconductors or as a high-performance interface-type corrosion inhibitor . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXWKXNGQWMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a hydroxyethyl group. This compound's biological activity has garnered interest in various research contexts, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FNO2S2, with a molecular weight of approximately 335.45 g/mol. The structure comprises a bithiophene unit that facilitates π–π stacking interactions with biological molecules, while the hydroxyethyl and carboxamide groups enhance hydrogen bonding capabilities. The compound is cataloged under CAS number 2097900-61-1.

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets. The bithiophene moiety allows for significant π–π interactions, which can influence the binding affinity to various receptors and enzymes. Additionally, the presence of the hydroxyethyl group may facilitate interactions with polar biological environments.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds containing benzamide derivatives have shown potential in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Kinase Inhibition : Studies on related benzamide derivatives suggest that they can act as inhibitors of various kinases, which are crucial in regulating cellular functions and signaling pathways involved in cancer and other diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of tumor cell proliferation
Kinase InhibitionTargeting RET kinase for cancer therapy
Molecular Interactionsπ–π stacking with biological molecules

Case Studies

  • Antitumor Effects : A study demonstrated that similar benzamide compounds exhibited significant antitumor effects in vitro and in vivo. The mechanism was linked to the inhibition of key pathways associated with cell survival and proliferation.
  • Kinase Assays : In a series of experiments evaluating kinase inhibition, derivatives similar to this compound were found to exhibit moderate to high potency against specific kinases involved in cancer signaling pathways. For instance, a related compound showed IC50 values in the nanomolar range against RET kinase, indicating strong inhibitory potential.

Comparison with Similar Compounds

Structural Analogs in Corrosion Inhibition

describes two cationic bithienyl fluorobenzamidine derivatives, MA-1615 and MA-1740 , which share structural motifs with the target compound.

  • MA-1615 : 4-([2,2':5',2''-Terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride.
  • MA-1740: 5'-(4-Amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride.

Key Comparisons :

Property Target Compound MA-1615/MA-1740
Core Structure Bithiophene + fluorobenzamide Terthiophene/bithiophene + fluorobenzamidine
Functional Groups Hydroxyethyl, amide Amidines, cationic chloride salts
Applications Undefined (presumed bioactive) Corrosion inhibitors for C-steel

The target compound lacks the cationic amidine group critical for adsorption onto metal surfaces, which is central to MA-1615/MA-1740's corrosion inhibition efficacy .

Natural Bithiophene Derivatives

highlights bithiophenes isolated from Echinops grijisii, such as 5-(4-hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (1) and α-terthienyl (3), which exhibit anti-inflammatory activity.

Key Comparisons :

Property Target Compound Natural Bithiophenes
Substituents Fluorobenzamide, hydroxyethyl Hydroxy/methoxy/alkynyl groups
Bioactivity Undefined Anti-inflammatory (IC50 < 17 μM)
Source Synthetic Plant-derived

The natural compounds lack fluorinated aromatic systems but possess hydroxyl/methoxy groups that enhance solubility and receptor binding. The target compound’s fluorine atom may improve metabolic stability but reduce polarity compared to natural analogs .

Fluorinated Benzamide Derivatives

reports 2-hydroxy-5-nitro-N-phenylbenzamide , a structurally related amide.

Key Comparisons :

Property Target Compound 2-Hydroxy-5-nitro-N-phenylbenzamide
Electron-Withdrawing Group Fluorine (-F) Nitro (-NO2)
Amide Linkage 2-Fluorobenzamide 2-Hydroxybenzamide + nitro
Conjugation Extended via bithiophene Limited conjugation (single benzene)
Anti-Inflammatory Amides from Natural Sources

identifies anti-inflammatory amides from Lycium yunnanense, such as compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide).

Key Comparisons :

Property Target Compound Compound 4 (Natural)
Aromatic System Bithiophene + fluorobenzene Methoxyphenyl + hydroxyphenyl
Bioactivity Undefined IC50 < 17.21 ± 0.50 μM
Hydrophilicity Lower (fluorine, bithiophene) Higher (multiple hydroxyl groups)

The target compound’s bithiophene and fluorine substituents may confer unique pharmacokinetic profiles, such as enhanced membrane permeability, but could limit solubility compared to polar natural amides .

Q & A

Q. What are the key synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide, and how can yield optimization be achieved?

The synthesis typically involves coupling bithiophene derivatives with fluorobenzamide precursors. High-throughput screening of catalysts (e.g., palladium-based catalysts for cross-coupling) and reaction conditions (temperature, solvent polarity) is critical for optimizing yield and purity. Continuous flow chemistry can enhance scalability by improving heat and mass transfer . Post-synthesis purification often employs column chromatography or crystallization, with monitoring via TLC or HPLC.

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying the bithiophene, hydroxyethyl, and fluorobenzamide moieties. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

The bithiophene moiety enables π–π stacking for organic electronics (e.g., OLEDs, organic photovoltaics), while the fluorobenzamide group enhances lipophilicity for drug design. In medicinal chemistry, it serves as a scaffold for enzyme inhibitors (e.g., FABP4) or receptor modulators, with in vitro assays (IC₅₀ determination) guiding structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, hydroxyethyl) influence the compound’s reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing nature deactivates the benzamide ring, directing electrophilic substitutions to specific positions. The hydroxyethyl group’s steric bulk may hinder coupling reactions, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions for C–N bond formation). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variability). Standardized protocols (e.g., ATP-based viability assays) and orthogonal validation (e.g., SPR for binding affinity) are recommended. Meta-analyses of SAR datasets can identify outliers and refine pharmacophore models .

Q. How can regioselective functionalization of the bithiophene unit be achieved for targeted applications?

Vilsmeier-Haack formylation targets electron-rich positions adjacent to the thiophene sulfur, while lithiation (n-BuLi) selectively deprotonates α-positions. Monitoring via ¹H NMR (e.g., upfield shifts for formylated products) and X-ray crystallography confirms regiochemistry. Reaction selectivity is tunable via solvent polarity and temperature .

Q. What mechanistic insights explain the compound’s thermal degradation under varying conditions?

TGA-DSC combined with evolved gas analysis (EGA-MS) reveals degradation pathways. The hydroxyethyl group may undergo dehydration at ~200°C, while the fluorobenzamide moiety resists decomposition until ~300°C. Kinetic studies (Kissinger method) determine activation energies for stability optimization in material applications .

Q. How can molecular docking and MD simulations predict the compound’s interaction with biological targets?

Docking (AutoDock Vina) into target proteins (e.g., FABP4) identifies key binding residues (e.g., Arg126 for hydrogen bonding). Molecular dynamics (GROMACS) assesses stability over 100 ns trajectories, with binding free energy (MM-PBSA) calculations validating affinity. In vitro validation via competitive binding assays (e.g., fluorescence polarization) is critical .

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